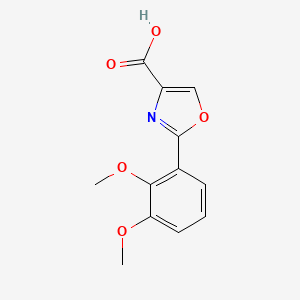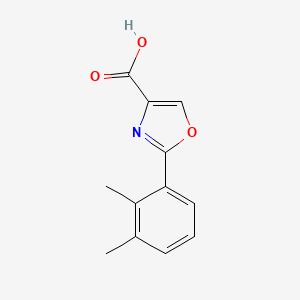
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, also known as DMOX or Oxazole-4-carboxylic acid, is a chemical compound with the molecular formula C12H11NO3. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. DMOX is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
作用机制
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid inhibits the activity of DPP-IV by binding to the active site of the enzyme. DPP-IV is involved in the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid increases the levels of these hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including increased insulin secretion, improved glucose tolerance, and reduced inflammation. In addition, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its potent inhibitory activity against DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, one limitation of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid and its potential therapeutic applications. One area of interest is the development of more potent and selective DPP-IV inhibitors, which may have improved efficacy and fewer side effects compared to existing inhibitors. Another area of interest is the investigation of the immunomodulatory effects of DPP-IV inhibitors, which may have therapeutic implications in the treatment of autoimmune diseases. Finally, the use of DPP-IV inhibitors in combination with other drugs, such as insulin or GLP-1 receptor agonists, may have synergistic effects on glucose metabolism and other physiological processes.
合成方法
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl isocyanate with ethyl oxalyl chloride, followed by cyclization with sodium ethoxide. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with malonic acid in the presence of a base, followed by cyclization with sodium ethoxide.
科学研究应用
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors, such as 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, have been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, DPP-IV inhibitors have been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.
属性
IUPAC Name |
2-(2,3-dimethylphenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVQGKHBMAJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=CO2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

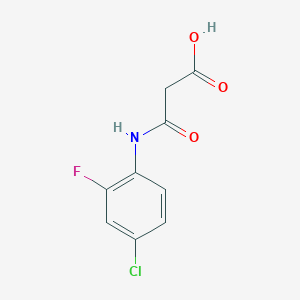
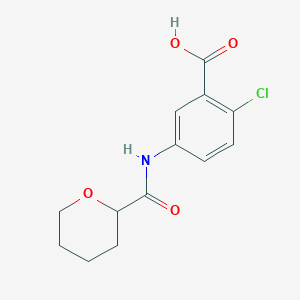
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
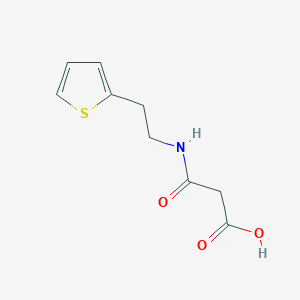

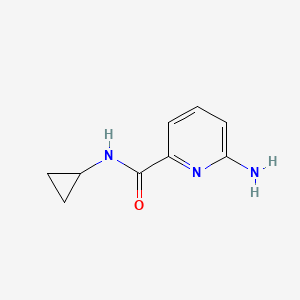
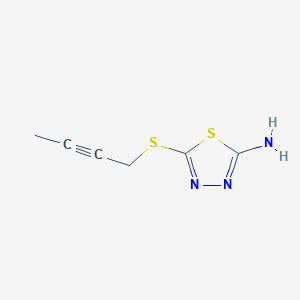
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)

